

validation of analytical methods for 2-Dodec-2-enylbutanedioic acid.

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Compound of Interest

Compound Name: 2-Dodec-2-enylbutanedioic acid

Cat. No.: B081636

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A comprehensive guide to the validation of analytical methods for **2-Dodec-2-enylbutanedioic acid**, this document provides a comparative overview of suitable analytical techniques. Designed for researchers, scientists, and drug development professionals, this guide details experimental protocols, presents performance data in clear tabular formats, and visualizes workflows for enhanced understanding.

Comparison of Analytical Methods

The two primary methods for the analysis of dicarboxylic acids like **2-Dodec-2-enylbutanedioic acid** are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry detectors. The choice of method depends on factors such as required sensitivity, sample matrix, and available instrumentation.

Table 1: Comparison of GC-MS and HPLC for the Analysis of **2-Dodec-2-enylbutanedioic acid**

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
|----------------------|---|---|
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection (e.g., UV, MS). |
| Derivatization | Mandatory to increase volatility and thermal stability. Common methods include silylation (e.g., with BSTFA) or esterification (e.g., with BF3/methanol).[1][2][3] | Generally not required, allowing for a simpler sample preparation workflow. |
| Sensitivity | High sensitivity, with Limits of Detection (LODs) typically in the picogram (pg) range.[2] | Good sensitivity, which can be enhanced by using a mass spectrometer as a detector (LC-MS). |
| Selectivity | High selectivity due to both chromatographic separation and mass fragmentation patterns. | Good selectivity, which is highly dependent on the column chemistry and mobile phase composition. |
| Sample Throughput | Lower, due to the additional derivatization step and typically longer run times. | Higher, with the potential for faster analysis times, especially with Ultra-Performance Liquid Chromatography (UPLC) systems.[4] |
| Instrumentation Cost | Generally higher. | Varies, with UV detectors being more affordable than mass spectrometers. |

| | | |
|--------------------------|---|---|
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | A mixture of solvents (e.g., acetonitrile, water, methanol) with pH modifiers. |
| Typical Stationary Phase | Non-polar or moderately polar capillary columns (e.g., DB-5ms, HP-5ms). | Reversed-phase columns (e.g., C18, C8) are common for non-polar to moderately polar analytes. |

Experimental Protocols

Below are detailed methodologies for the analysis of **2-Dodec-2-enylbutanedioic acid** using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This protocol describes the analysis of **2-Dodec-2-enylbutanedioic acid** after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

1. Sample Preparation and Derivatization:

- Accurately weigh 1 mg of the **2-Dodec-2-enylbutanedioic acid** standard or sample into a glass vial.
- Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
- Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
- Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.
- Cool the sample to room temperature before injection into the GC-MS system.

2. GC-MS Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Inlet Temperature: 280°C.
- Injection Volume: 1 µL (splitless mode).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 10 minutes at 280°C.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 50-550.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reversed-phase HPLC method for the direct analysis of **2-Dodec-2-enylbutanedioic acid**.

1. Sample Preparation:

- Accurately weigh 1 mg of the **2-Dodec-2-enylbutanedioic acid** standard or sample.
- Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Prepare working standards and samples by further dilution in the mobile phase.

- Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
- Mobile Phase:
 - A: 0.1% Formic acid in Water.
 - B: 0.1% Formic acid in Acetonitrile.
- Gradient Elution:
 - 0-2 min: 60% B.
 - 2-15 min: 60% to 95% B.
 - 15-20 min: 95% B.
 - 20.1-25 min: 60% B (re-equilibration).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
- Detection Wavelength: 210 nm.

Method Validation Parameters

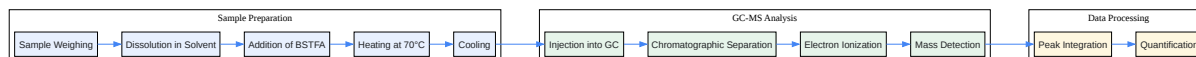
The following table summarizes the typical validation parameters that should be assessed for both methods according to ICH guidelines.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 2: Key Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |
|-------------------------------|--|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r^2) \geq 0.995 over a defined range. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day precision): $RSD \leq 2.0\%$. Intermediate precision (inter-day precision): $RSD \leq 3.0\%$. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, mobile phase composition, etc. |

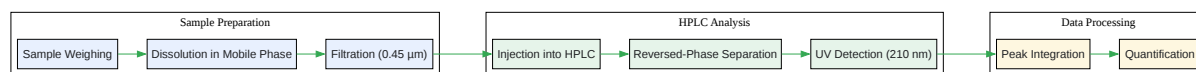
Visualized Workflows

The following diagrams illustrate the experimental workflows for the GC-MS and HPLC analytical methods.



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Caption: Workflow for the GC-MS analysis of **2-Dodec-2-enylbutanedioic acid**.



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Caption: Workflow for the HPLC analysis of **2-Dodec-2-enylbutanedioic acid**.

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